molecular formula C19H18F2N2O2S B2614966 (4-(2,6-Difluorobenzoyl)piperazin-1-yl)(2-(thiophen-2-yl)cyclopropyl)methanone CAS No. 1207029-42-2

(4-(2,6-Difluorobenzoyl)piperazin-1-yl)(2-(thiophen-2-yl)cyclopropyl)methanone

Cat. No.: B2614966
CAS No.: 1207029-42-2
M. Wt: 376.42
InChI Key: WVMQDMHGXHGMTF-UHFFFAOYSA-N
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Description

(4-(2,6-Difluorobenzoyl)piperazin-1-yl)(2-(thiophen-2-yl)cyclopropyl)methanone is a complex organic compound that features a piperazine ring substituted with a difluorobenzoyl group and a cyclopropyl group attached to a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(2,6-Difluorobenzoyl)piperazin-1-yl)(2-(thiophen-2-yl)cyclopropyl)methanone typically involves multi-step organic reactions. One common approach is the condensation of 2-(piperazin-1-yl)ethanamine with 2,6-difluorobenzoyl chloride under basic conditions to form the intermediate (2,6-difluorobenzoyl)piperazine. This intermediate is then reacted with 2-(thiophen-2-yl)cyclopropanecarboxylic acid chloride to yield the final product .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated synthesis and purification systems would also be employed to ensure consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

(4-(2,6-Difluorobenzoyl)piperazin-1-yl)(2-(thiophen-2-yl)cyclopropyl)methanone can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The fluorine atoms on the benzoyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the fluorine atoms.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted benzoyl derivatives depending on the nucleophile used.

Scientific Research Applications

(4-(2,6-Difluorobenzoyl)piperazin-1-yl)(2-(thiophen-2-yl)cyclopropyl)methanone has several scientific research applications:

Mechanism of Action

The mechanism of action of (4-(2,6-Difluorobenzoyl)piperazin-1-yl)(2-(thiophen-2-yl)cyclopropyl)methanone involves its interaction with specific molecular targets such as enzymes or receptors. The difluorobenzoyl group and the thiophene ring contribute to its binding affinity and specificity. The compound may inhibit or activate certain pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its combination of a difluorobenzoyl group, a piperazine ring, and a thiophene-substituted cyclopropyl group. This unique structure may confer specific biological activities and interactions that are not observed in other similar compounds.

Properties

IUPAC Name

[4-(2,6-difluorobenzoyl)piperazin-1-yl]-(2-thiophen-2-ylcyclopropyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18F2N2O2S/c20-14-3-1-4-15(21)17(14)19(25)23-8-6-22(7-9-23)18(24)13-11-12(13)16-5-2-10-26-16/h1-5,10,12-13H,6-9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVMQDMHGXHGMTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)C2CC2C3=CC=CS3)C(=O)C4=C(C=CC=C4F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18F2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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